![molecular formula C49H34N2O B15092788 N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine
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Overview
Description
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique spiro structure, which combines fluorene and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. One common method includes the following steps:
Synthesis of Fluorene and Xanthene Precursors: The fluorene and xanthene units are synthesized separately, often involving bromination and subsequent coupling reactions.
Spiro Coupling: The fluorene and xanthene units are then coupled using a spiro linkage, typically facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various functional groups such as methoxy or nitro groups.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a hole transport material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: Employed in perovskite solar cells as a hole transport layer, enhancing the efficiency and stability of the cells.
Biology and Medicine:
Biosensors: Potential use in biosensors due to its electrochemical properties.
Drug Delivery: Investigated for use in drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry:
Display Technology: Utilized in the manufacturing of high-efficiency OLED displays.
Solar Energy: Applied in the development of advanced solar cells for renewable energy applications.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .
Comparison with Similar Compounds
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells.
Spiro-TAD: Similar structure but with different functional groups, used in OLEDs.
Uniqueness: N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine is unique due to its specific combination of fluorene and xanthene units, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications .
This compound’s versatility and efficiency make it a valuable material in the field of organic electronics and beyond
Biological Activity
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine is a compound that has garnered interest in the field of organic electronics, particularly as a hole transport material (HTM) in solar cells. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.
- Molecular Formula : C49H34N2O
- Molecular Weight : 666.81 g/mol
- CAS Number : 1160862-06-5
- Structure : The compound features a spiro structure that contributes to its unique electronic properties, making it suitable for various applications in organic electronics.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as antioxidants can mitigate oxidative stress in biological systems. Studies have shown that the spiro configuration enhances the stability and efficacy of these compounds as radical scavengers.
Photophysical Properties
The photophysical properties of this compound are critical for its application in solar energy conversion. It exhibits strong absorption in the UV-visible spectrum, with notable fluorescence characteristics that are beneficial for light-harvesting applications. The absorption maxima have been reported at 306 nm and 386 nm when dissolved in tetrahydrofuran (THF) .
Hole Transport Material (HTM)
This compound has been identified as an effective HTM in both solid-state dye-sensitized solar cells (ssDSCs) and perovskite solar cells (PSCs). Devices utilizing this compound have shown power conversion efficiencies (PCEs) of up to 19.84% in PSCs and 7.30% in ssDSCs . The non-planar structure reduces electronic coupling and charge recombination, enhancing device performance.
Case Studies
- Efficiency Comparison : In a comparative study of various HTMs, this compound demonstrated competitive efficiencies against established materials like Spiro-OMeTAD .
- Device Stability : Devices constructed with this HTM showed minimal hysteresis and stable performance across varying scan rates, indicating reliable charge transport properties .
- Thermal Stability : The thermal properties of this compound were evaluated to ensure stability under operational conditions. It was found to maintain structural integrity at elevated temperatures commonly encountered in solar cell applications.
Summary Table of Key Properties and Findings
Property/Study | Value/Result |
---|---|
Molecular Formula | C49H34N2O |
Molecular Weight | 666.81 g/mol |
CAS Number | 1160862-06-5 |
Maximum Absorption | 306 nm, 386 nm (in THF) |
Power Conversion Efficiency (PSC) | Up to 19.84% |
Power Conversion Efficiency (ssDSC) | Up to 7.30% |
Device Stability | Minimal hysteresis; stable performance |
Properties
Molecular Formula |
C49H34N2O |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H |
InChI Key |
GDMVSHBWCXDBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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